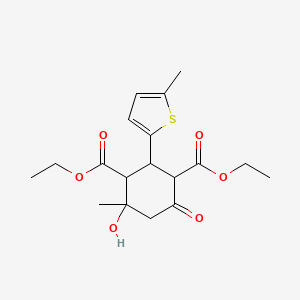
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Vue d'ensemble
Description
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C22H18ClN3S and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0909965 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using various techniques, including microwave-assisted synthesis, which offers a rapid, efficient, and green approach (Farmani, Mosslemin, & Sadeghi, 2018). Other methods involve cyclization reactions of chalcone derivatives (Thirunarayanan & Sekar, 2013).
Characterization : These compounds have been characterized using various spectroscopic techniques such as X-ray diffraction, FT-IR, UV-Vis, NMR, and computational chemistry methods (Uzun, 2022).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Research has demonstrated the antimicrobial potential of these compounds, showing effectiveness against bacteria and fungi (Ali et al., 2012). This includes in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential therapeutic applications.
Molecular Docking and Computational Studies
Molecular Docking : Molecular docking studies have been conducted to understand the binding patterns of these compounds with specific proteins, providing insights into their potential biological interactions (Sivakumar et al., 2020).
Computational Analysis : Quantum chemical calculations and computational studies play a significant role in understanding the molecular properties and interactions of these compounds (Swarnkar, Ameta, & Vyas, 2014).
Anticancer and Antidepressant Activities
Anticancer Potential : Some derivatives have been evaluated for antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2017).
Antidepressant Activity : Studies have also explored the antidepressant potential of these compounds, evaluating their effectiveness in reducing immobility time in animal models, suggesting potential use in treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Corrosion Inhibition
- Corrosion Inhibition : These compounds have been studied for their effectiveness as corrosion inhibitors for metals, suggesting applications in material science and engineering (Ouici, Benali, & Guendouzi, 2016).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3S/c23-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)25-26(21)22(27)24-19-9-5-2-6-10-19/h1-14,21H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXXGOFQFVBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4107783.png)
![4-(butyrylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4107806.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107826.png)

![N-isopropyl-2-{4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}acetamide](/img/structure/B4107832.png)
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4107837.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4107841.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4107850.png)
![N-{1-[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4107851.png)
![N-[2-(phenylthio)cyclohexyl]acetamide](/img/structure/B4107867.png)
![2-{[1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B4107872.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107879.png)
